molecular formula C16H15N3O3S B10803415 ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B10803415
M. Wt: 329.4 g/mol
InChI Key: SGRDOOCPRYRCOK-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 731778-58-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, cytotoxicity, and mechanisms of action based on available research findings.

The compound's molecular formula is C16H15N3O3SC_{16}H_{15}N_{3}O_{3}S, with a molecular weight of 329.37 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core, which is significant for its biological activity.

In Vitro Studies

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidines. Research involving derivatives of this compound has shown promising results against various cancer cell lines:

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated an IC50 value in the low nanomolar range, suggesting potent antiproliferative activity .
  • Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes associated with cancer proliferation. Specifically, it has been shown to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK) activity, which is crucial in many cancers .

Case Studies

Several case studies have been documented:

  • A study reported that compounds similar to ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine exhibited significant antitumor effects in vivo against human fibrosarcoma models .
  • Another investigation demonstrated that derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Cytotoxicity Profile

The cytotoxicity profile of this compound was assessed using various human cell lines:

Cell LineIC50 (µM)Effect
MCF-79.1Strong cytotoxicity
MDA-MB-23128.0Moderate cytotoxicity
BALB/3T3>1000Low toxicity

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-9(2)12-14(20)18-11(19-15(12)23-13)8-10-6-4-5-7-17-10/h4-7H,3,8H2,1-2H3,(H,18,19,20)

InChI Key

SGRDOOCPRYRCOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=CC=N3)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.